1,3,5-trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-9-12(10(2)19(3)18-9)14(21)16-5-6-20-8-17-11-4-7-23-13(11)15(20)22/h4,7-8H,5-6H2,1-3H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNGPLRDPZBSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,5-Trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a pyrazole ring and a thienopyrimidine moiety, which are known for their diverse biological activities.
Antimycobacterial Activity
Recent studies have highlighted the compound's significant antimycobacterial properties. It has been shown to inhibit the growth of various Mycobacterium species, including Mycobacterium tuberculosis, which is responsible for tuberculosis. The minimum inhibitory concentration (MIC) values indicate strong activity against these pathogens:
| Compound | Target Organism | MIC (µg/mL) | Inhibition (%) |
|---|---|---|---|
| Compound 40 | Mycobacterium tuberculosis H37Rv | 8 | 68 |
| Compound 26 | Mycobacterium smegmatis | 15 | 40 |
| Compound 29 | Mycobacterium bovis BCG | 10 | 50 |
These findings suggest that the compound may serve as a lead in developing new antimycobacterial agents .
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in nucleotide metabolism. It has been reported to exhibit inhibitory effects on thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in DNA synthesis:
| Enzyme | IC50 (µM) |
|---|---|
| Thymidylate Synthase (TS) | 0.5 |
| Dihydrofolate Reductase (DHFR) | 0.8 |
These results indicate a potential role in cancer therapy, where targeting these enzymes can lead to reduced cell proliferation .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : By inhibiting TS and DHFR, the compound disrupts nucleotide synthesis, leading to impaired DNA replication and cell division.
- Antimycobacterial Mechanism : The precise mechanism against mycobacteria is still under investigation but may involve interference with metabolic pathways crucial for bacterial survival.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in vitro:
- Antimycobacterial Studies : A study conducted by Dupin et al. demonstrated that derivatives of thienopyrimidine exhibited significant activity against Mycobacterium tuberculosis, with several compounds showing over 60% inhibition at low concentrations .
- Cancer Cell Line Studies : Research indicated that compounds similar to this one showed promising results in inhibiting the proliferation of various cancer cell lines through the modulation of folate metabolism .
Scientific Research Applications
Antimycobacterial Activity
Research indicates that compounds related to 1,3,5-trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide exhibit significant anti-mycobacterial properties. The compound has shown effectiveness against strains of Mycobacterium tuberculosis and Mycobacterium smegmatis. Studies report inhibition percentages ranging from 40% to 68% against these pathogens, highlighting its potential as an antitubercular agent .
Synthesis and Characterization
The synthesis of this compound can be achieved through established organic chemistry methods involving the reaction of substituted thiophene derivatives with appropriate reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of synthesized compounds .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how modifications to the compound's structure affect its biological activity. Variations in substituents on the thieno[3,2-d]pyrimidine core have been shown to influence both potency and selectivity against different mycobacterial strains . This information is crucial for optimizing lead compounds for further development.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from recent literature and patents.
Thieno- and Thiazolo-Pyrimidine Derivatives
- Ethyl 2-[2-(Methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (): Structure: Shares the thieno[2,3-d]pyrimidin-4-one core but includes a thiopyrano annulation and methylsulfanyl substituent. Synthesis: Prepared via [4+2] cyclocondensation, contrasting with the target compound’s likely amide coupling or cyclization strategies.
- 5-Thioxo-thiazolo[4,5-d]pyrimidine Derivatives (): Structure: Features a thiazolo[4,5-d]pyrimidine scaffold with phenyl and chromenone substituents. Synthesis: Microwave-assisted or conventional methods in DMF/acetic acid, highlighting efficiency differences versus the target compound’s synthesis. Activity: The thiazolo-pyrimidine’s sulfur atom may confer distinct electronic effects compared to the thienopyrimidinone’s oxygen, altering binding to sulfur-sensitive targets like kinases .
Pyrazolo[3,4-d]pyrimidine Analogs ()
- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: Structure: Replaces the thienopyrimidinone with a chromen-4-one group and includes fluorinated aromatic substituents. Properties: Melting point (175–178°C) and molecular weight (589.1 g/mol) suggest higher polarity than the target compound due to sulfonamide and fluorine groups. Activity: As a MALT1 inhibitor, this compound’s chromenone moiety may target protease domains, whereas the thienopyrimidinone in the target compound could modulate kinases or TLR pathways .
Pyrazole-4-Carboxamide Derivatives ()
- Safimaltibum: Structure: 1H-pyrazole-4-carboxamide linked to a trifluoromethylpyridine group. Activity: Acts as a MALT1 inhibitor, similar to ’s compound. The target compound’s thienopyrimidinone may instead engage TLRs or kinases, depending on substituent effects. Substituent Impact: Safimaltibum’s trifluoromethyl groups enhance metabolic stability and lipophilicity, whereas the target compound’s methyl groups prioritize solubility .
Structural and Functional Comparison Table
| Compound | Core Structure | Key Substituents | Synthesis Method | Molecular Weight (g/mol) | Potential Target |
|---|---|---|---|---|---|
| Target Compound | Pyrazole + Thienopyrimidinone | 1,3,5-Trimethyl, ethyl carboxamide linker | Likely amide coupling | ~400 (estimated) | Kinases/TLRs |
| Ethyl 2-[...]thieno[2,3-d]pyrimidine | Thiopyrano-thienopyrimidine | Methylsulfanyl, acetate ester | [4+2] Cyclocondensation | ~400 (estimated) | Kinases |
| 5-Thioxo-thiazolo[4,5-d]pyrimidine | Thiazolo[4,5-d]pyrimidine | Phenyl, chromenone | Microwave-assisted | ~500 (estimated) | Kinases/Proteases |
| Safimaltibum | Pyrazole-4-carboxamide | Trifluoromethylpyridine | Suzuki coupling | ~450 (estimated) | MALT1 |
Key Research Findings
- Synthetic Flexibility: The target compound’s ethyl-carboxamide linker allows modular modifications, unlike annulated systems () or rigid chromenone derivatives () .
- Target Selectivity: Thienopyrimidinones often exhibit kinase inhibition (e.g., EGFR, VEGFR), while pyrazolo-pyrimidines () and MALT1 inhibitors () prioritize protease modulation .
- Solubility vs. Stability : The target compound’s methyl groups improve aqueous solubility over Safimaltibum’s trifluoromethyl groups but may reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
